

# In-Depth Technical Guide: Health and Safety of 1-Butyl-3-methylpyridinium Bromide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *1-Butyl-3-methylpyridinium  
Bromide*

Cat. No.: *B1254741*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the health and safety information currently available for **1-Butyl-3-methylpyridinium Bromide** (CAS No. 26576-85-2). The information is compiled from safety data sheets, regulatory databases, and peer-reviewed scientific literature to support risk assessment and safe handling in a laboratory and drug development setting. Due to the limited availability of specific toxicological data for this exact compound, information from closely related pyridinium-based ionic liquids is included to provide a more complete hazard profile.

## GHS Hazard Classification

The Globally Harmonised System (GHS) of Classification and Labelling of Chemicals provides a framework for communicating hazard information. Based on aggregated data from multiple notifications to the ECHA C&L Inventory, **1-Butyl-3-methylpyridinium Bromide** has been classified with the following hazard statements, although it is important to note that some notifications do not meet the criteria for hazard classification<sup>[1]</sup>.

- H302: Harmful if swallowed (Acute toxicity, oral - Category 4)<sup>[1]</sup>
- H315: Causes skin irritation (Skin corrosion/irritation - Category 2)<sup>[1]</sup>
- H317: May cause an allergic skin reaction (Sensitization, Skin - Category 1B)<sup>[1]</sup>

- H319: Causes serious eye irritation (Serious eye damage/eye irritation - Category 2)[1]

## Toxicological Data Summary

Quantitative toxicological data for **1-Butyl-3-methylpyridinium Bromide** is not extensively available in the public domain. The following tables summarize available data for the compound and its close structural analogs.

Toxicological Endpoint	Test Species	Route	Value	Classification	Reference
Acute Oral Toxicity (LD50)	Rat	Oral	> 2000 mg/kg bw	Category 5 (GHS)	ECHA Dossier (for a structural analog)[2]
Skin Irritation	Rabbit	Dermal	Not Available	Category 2 (GHS)	PubChem[1]
Eye Irritation	Rabbit	Ocular	Not Available	Category 2 (GHS)	PubChem[1]
Mutagenicity (Ames Test)	S. typhimurium	In-vitro	Non-mutagenic	Not Classified	(Docherty et al., 2007) for related pyridinium ILs[3]

In-Vitro  
Cytotoxicity  
(IC50) of 1-  
Butylpyridini  
um Bromide

Cell Line	Description	IC50 (μmol/L)	Exposure Time	Assay	Reference
HeLa	Human cervical cancer	333.27	Not Specified	RTCA	(Gao et al., 2025)[4][5][6][7]
MCF-7	Human breast cancer	341.74	Not Specified	RTCA	(Gao et al., 2025)[4][5][6][7]
HEK293T	Human embryonic kidney	328.98	Not Specified	RTCA	(Gao et al., 2025)[4][5][6][7]

## Ecotoxicity

Organism	Endpoint	Value	Exposure Time	Notes	Reference
Daphnia magna	Not Available	Not Available	Not Available	Degradation products are less toxic than the parent compound.	(Docherty et al., 2010)
Aliivibrio fischeri	EC50	Not Available	5, 10, 15 min	Pyridinium ILs show higher toxicity than imidazolium counterparts.	(Docherty & Kulpa Jr, 2005)[8]

## Experimental Protocols

Detailed methodologies for key toxicological and ecotoxicological assessments are outlined below, based on OECD guidelines and published research.

### Acute Dermal Irritation/Corrosion (OECD 404)

The acute dermal irritation/corrosion test is designed to assess the potential of a substance to cause reversible or irreversible inflammatory changes to the skin.

- Test Animal: Albino rabbit.
- Procedure: A single dose of the test substance is applied to a small area of the skin. An untreated area of skin serves as a control. The exposure period is typically 4 hours.
- Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after patch removal. The observations are scored, and the severity and reversibility of the lesions are evaluated.

### Acute Eye Irritation/Corrosion (OECD 405)

This test evaluates the potential of a substance to produce irritation or severe eye damage.

- Test Animal: Albino rabbit.
- Procedure: A single dose of the test substance is applied into the conjunctival sac of one eye. The other eye remains untreated and serves as a control.
- Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. Lesions of the cornea, iris, and conjunctiva are scored to evaluate the degree of irritation. The reversibility of any observed effects is also assessed.

### Bacterial Reverse Mutation Test (Ames Test, OECD 471)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.

- Test System: Strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for histidine or tryptophan, respectively.

- **Procedure:** The bacterial strains are exposed to the test substance with and without a metabolic activation system (S9 mix). The mixture is plated on a minimal agar medium lacking the essential amino acid.
- **Observation:** The number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) is counted. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertants.

## Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

- **Cell Culture:** Human cell lines (e.g., HeLa, MCF-7, HEK293T) are seeded in 96-well plates and incubated.
- **Treatment:** The cells are treated with various concentrations of the test substance for a specified period.
- **Assay:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells and incubated. Viable cells with active mitochondria will reduce MTT to formazan, which is a purple-colored product.
- **Measurement:** The formazan is solubilized, and the absorbance is measured using a microplate reader. The IC<sub>50</sub> value is calculated as the concentration of the substance that inhibits cell growth by 50%.

## Apoptosis Assay (Annexin V and Propidium Iodide Staining)

This assay is used to detect apoptosis by identifying the externalization of phosphatidylserine on the cell membrane.

- **Cell Preparation:** Cells are treated with the test substance and then harvested.
- **Staining:** The cells are stained with Annexin V (conjugated to a fluorescent dye like FITC) and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the surface of apoptotic

cells, while PI stains the DNA of cells with compromised membranes (late apoptotic or necrotic cells).

- Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

## Cell Cycle Analysis (Propidium Iodide Staining)

This method is used to determine the distribution of cells in different phases of the cell cycle.

- Cell Preparation: Cells are treated with the test substance, harvested, and fixed (e.g., with ethanol).
- Staining: The fixed cells are treated with RNase to remove RNA and then stained with Propidium Iodide (PI), which intercalates with DNA.
- Analysis: The DNA content of the cells is measured by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

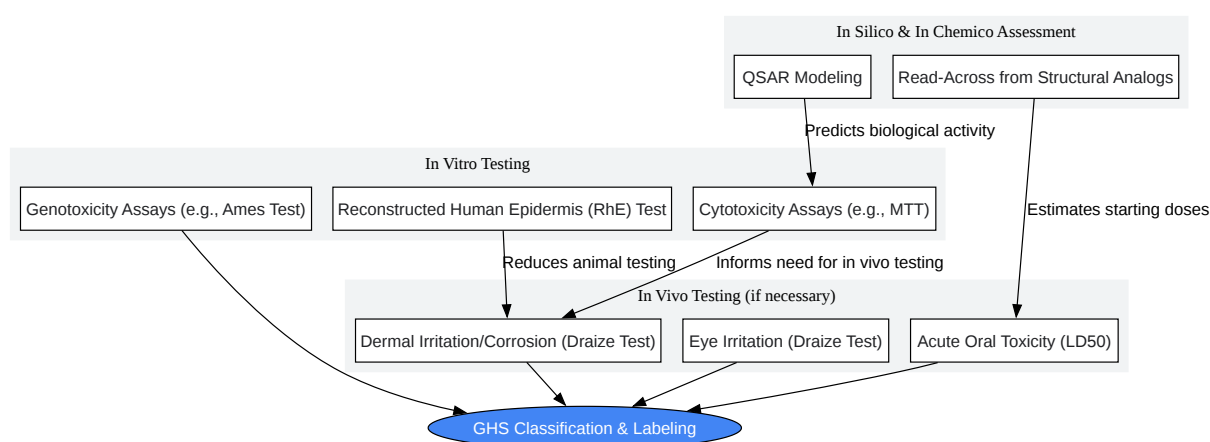
## Ready Biodegradability (Closed Bottle Test, OECD 301D)

This test evaluates the potential for a substance to be rapidly biodegraded by microorganisms.

- Test System: A mineral medium is inoculated with a small number of microorganisms from a mixed population (e.g., from sewage treatment plant effluent).
- Procedure: The test substance is added as the sole source of carbon and incubated in completely filled, closed bottles in the dark at a constant temperature. The depletion of dissolved oxygen is measured over a 28-day period.
- Analysis: The percentage of biodegradation is calculated based on the measured oxygen consumption relative to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches a pass level of >60% ThOD within a 10-day window during the 28-day test period. Studies suggest that **1-Butyl-3-methylpyridinium Bromide** may not meet the criteria for ready biodegradability, although it can be fully mineralized over a longer period[9].

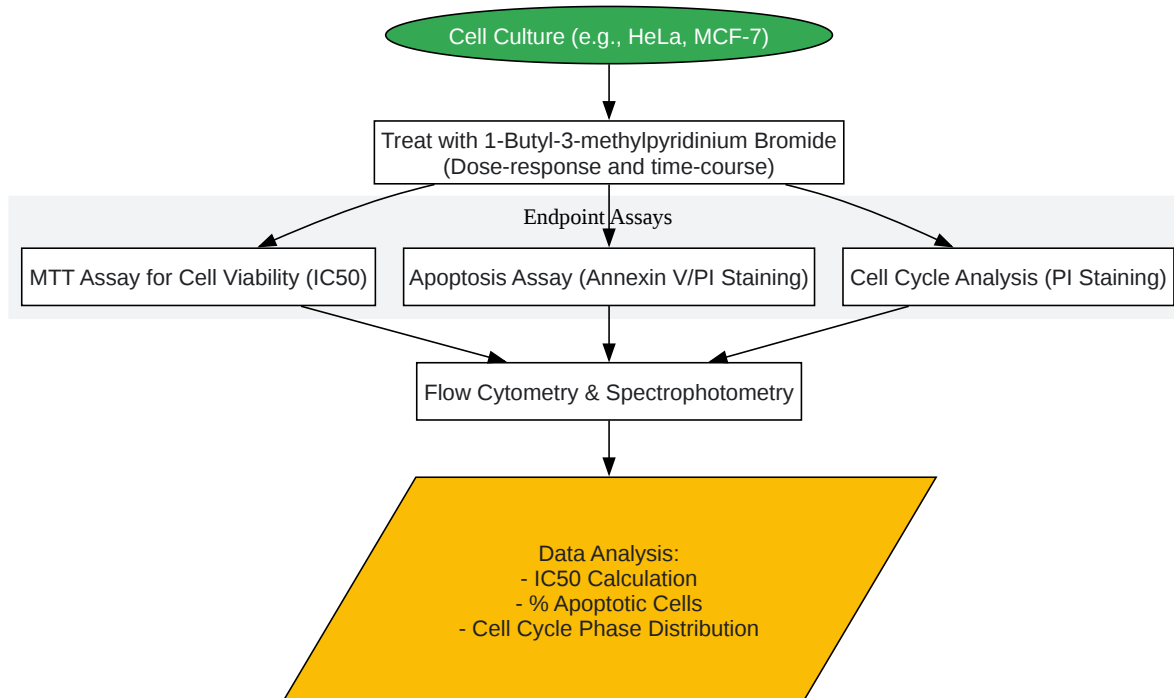
## Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language, visualize key experimental workflows and a proposed signaling pathway for the cytotoxicity of pyridinium-based ionic liquids.



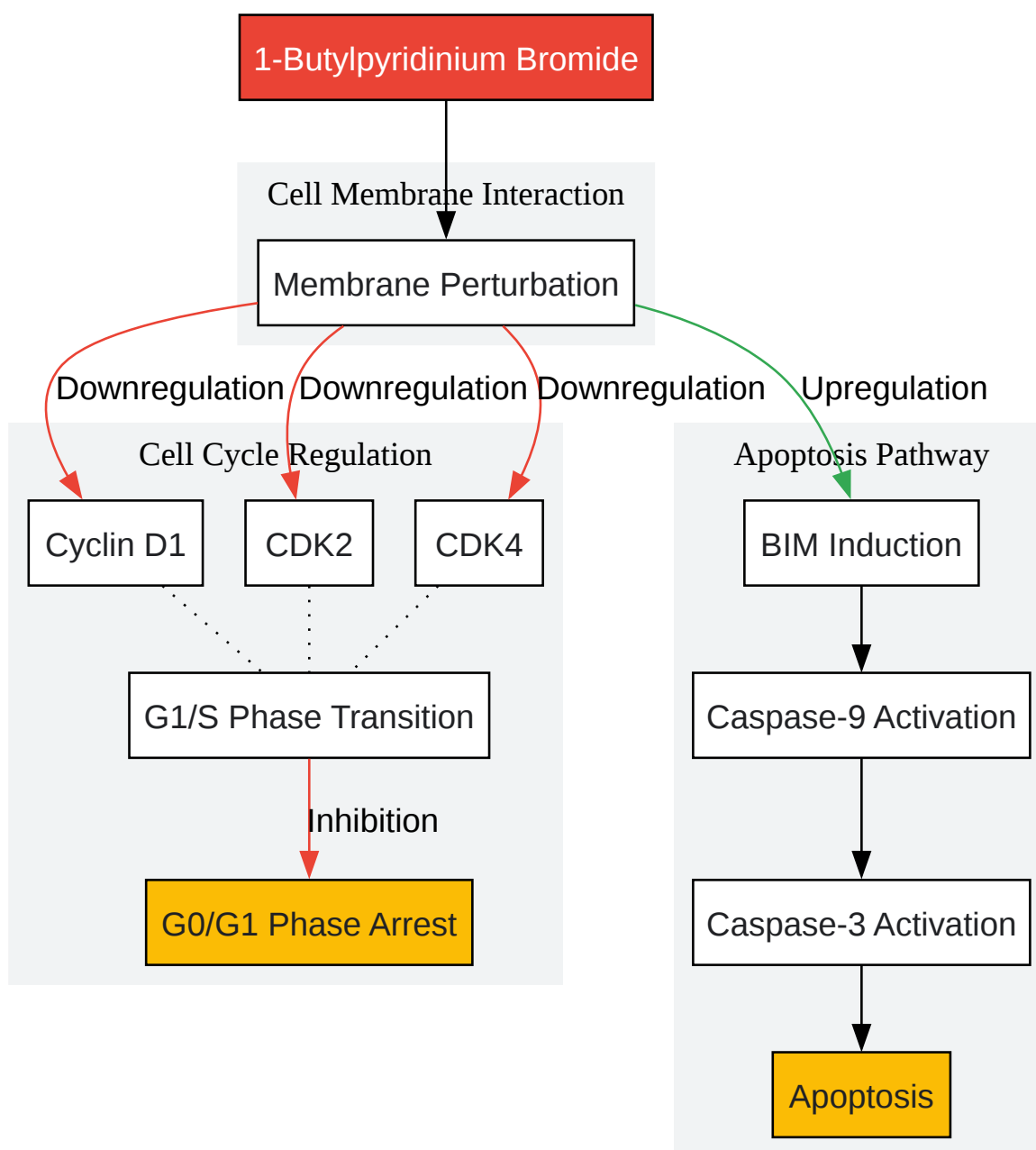
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Caption: Hazard identification workflow for chemical safety assessment.



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Caption: Experimental workflow for in-vitro cytotoxicity assessment.



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Caption: Proposed signaling pathway for pyridinium IL-induced cytotoxicity.

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- To cite this document: BenchChem. [In-Depth Technical Guide: Health and Safety of 1-Butyl-3-methylpyridinium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1254741#health-and-safety-information-for-1-butyl-3-methylpyridinium-bromide]

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